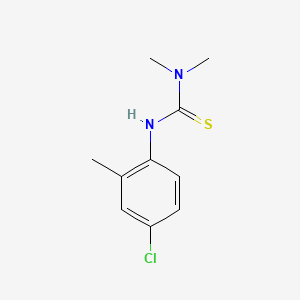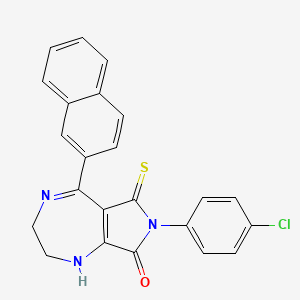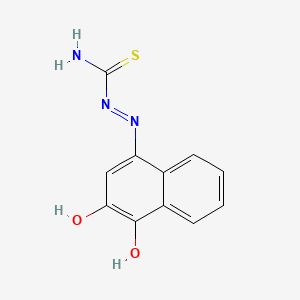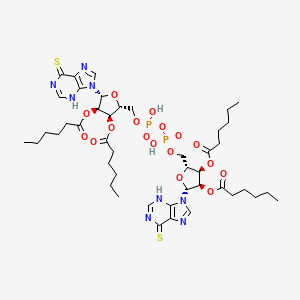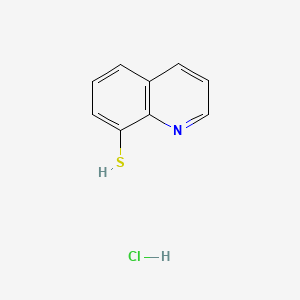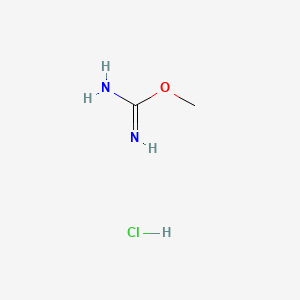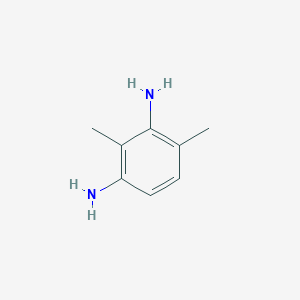
2,4-Dimethylbenzene-1,3-diamine
Overview
Description
2,4-Dimethylbenzene-1,3-diamine: is an aromatic diamine compound with the molecular formula C8H12N2. It is also known as 2,4-dimethyl-1,3-benzenediamine. This compound is characterized by the presence of two methyl groups and two amino groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins .
Mode of Action
It is likely that it undergoes electrophilic aromatic substitution, a common reaction for aromatic amines . In this reaction, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted product .
Biochemical Pathways
Based on its structural similarity to other aromatic amines, it may be involved in various biochemical reactions, including those involving electrophilic aromatic substitution .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its potential mode of action, it may lead to the formation of substituted products through electrophilic aromatic substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzene-1,3-diamine can be synthesized through several methods, including:
Nitration and Reduction: The nitration of 2,4-dimethylnitrobenzene followed by catalytic hydrogenation or reduction using reducing agents like iron and hydrochloric acid.
Amination: Direct amination of 2,4-dimethylbenzene using ammonia or amines in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration of 2,4-dimethylnitrobenzene followed by reduction. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Further reduction can lead to the formation of more reduced amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2,4-Dimethylbenzene-1,3-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
2,4-Dimethylbenzene-1,3-diamine can be compared with other similar compounds such as:
2,6-Dimethylbenzene-1,3-diamine: Similar structure but with methyl groups in different positions.
1,3-Benzenediamine: Lacks the methyl groups, leading to different reactivity and applications.
2,4-Dimethylaniline: Contains only one amino group, affecting its chemical behavior.
Properties
IUPAC Name |
2,4-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBLEUZLLURXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405019 | |
| Record name | 2,4-dimethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13438-26-1 | |
| Record name | 2,4-dimethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
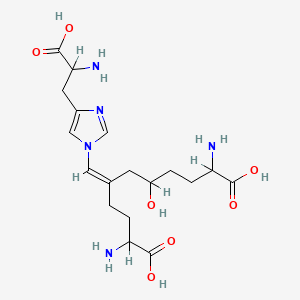
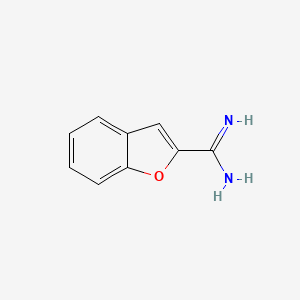
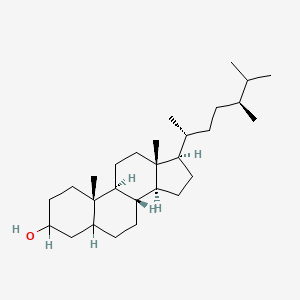
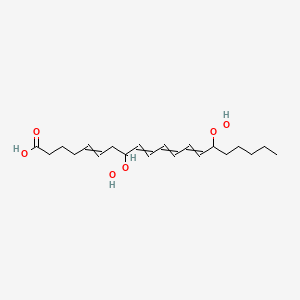
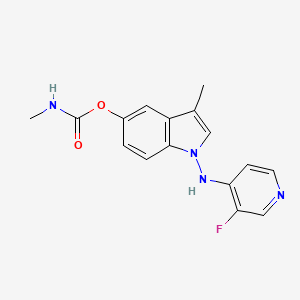
![2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester](/img/structure/B1229457.png)

